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Compound of Interest

Compound Name:
ethyl 5-(chlorosulfonyl)-1H-

pyrazole-3-carboxylate

CAS No.: 1297611-70-1

Cat. No.: B2776807

Get Quote

Executive Summary & Structural Rationale
In modern medicinal chemistry, the pyrazole carboxamide scaffold has emerged as a highly

privileged pharmacophore. As a Senior Application Scientist overseeing hit-to-lead

optimization, I frequently leverage this moiety because of its exceptional tunable polarity and

dual-action hydrogen-bonding capabilities. The pyrazole ring contains two adjacent nitrogen

atoms—one neutral and one basic—allowing it to act simultaneously as a hydrogen bond

donor and acceptor.

When functionalized with a carboxamide group, the resulting molecule gains critical rotational

flexibility and an extended hydrogen-bonding network. This enables the compound to anchor

deeply into narrow, highly conserved protein pockets, such as the 1[1]. By systematically

modifying the substituents on the pyrazole and carboxamide nitrogen, researchers can

precisely direct the molecule's selectivity toward oncology, neuropharmacology, or antimicrobial

applications.
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Oncology: Precision Protein Kinase Inhibition
Aberrant kinase signaling is a hallmark of numerous malignancies. Pyrazole carboxamides

have demonstrated profound efficacy as Type I and Type II kinase inhibitors. Mechanistically,

the pyrazole carboxamide NH acts as a hydrogen bond donor interacting with the gatekeeper

threonine residue, while the pyrazole ring nitrogen interacts directly with the hinge region of the

kinase[1].

This structural complementarity has led to the development of potent inhibitors against targets

like Aurora A, Akt1, and CDK2. For instance,1[1].
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Fig 1. Mechanistic pathway of kinase inhibition by pyrazole carboxamides.
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Neuropharmacology: Cannabinoid (CB1) Receptor
Modulation
Beyond oncology, pyrazole carboxamides are foundational to neuropharmacology, specifically

in the modulation of the endocannabinoid system. The classic example is SR 141716A

(Rimonabant), a selective CB1 receptor antagonist. Structurally, it is an N-(piperidin-1-yl)-5-(4-

chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide[2].

By antagonizing central CB1 receptors, these compounds suppress appetite and have been

utilized to 3[3]. They have also been instrumental in unequivocally demonstrating 2[2].

Neurodegenerative Disease: Cholinesterase
Inhibition
Alzheimer's disease management relies heavily on restoring cholinergic signaling. Recent

advancements have highlighted 4-arylazo-3,5-diamino-N-tosyl-1H-pyrazole-1-carboxamides as

potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Molecular dynamics simulations confirm that the pyrazole core provides a compact platform for

tuning lipophilicity, allowing stable binding within the catalytic active site of cholinesterases[4].

Antimicrobial Therapeutics: Succinate
Dehydrogenase (SDH) Inhibition
In agricultural and medical mycology, pyrazole carboxamides serve as highly potent Succinate

Dehydrogenase Inhibitors (SDHIs). They act by 5[5]. This disrupts the tricarboxylic acid (TCA)

cycle and the electron transport chain, halting ATP production and inducing fungal cell death.
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Fig 2. Mitochondrial disruption via SDH inhibition by pyrazole carboxamides.

Quantitative Efficacy Profile
To contextualize the versatility of this scaffold, the table below summarizes the quantitative

potency of various pyrazole carboxamide derivatives across different therapeutic targets:
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Compound
Derivative

Primary Target
Indication /
Application

Potency (IC50 / Ki)

Compound 66 CDK2 Kinase
Oncology

(Breast/Colon)
IC50 = 25 nM

Afuresertib Akt1 Kinase Oncology (HCT116) Ki = 0.08 nM

Compound 5e (4-

nitro)
AChE Alzheimer's Disease Ki = 20.86 nM

Compound 7s (N-

Methoxy)

Succinate

Dehydrogenase
Antifungal IC50 = 0.014 µM

SR 141716A CB1 Receptor Obesity / Addiction Sub-nanomolar

Validated Experimental Protocols
As an application scientist, I mandate that all screening protocols be designed as self-validating

systems. This means the assay must inherently prove its own reliability through dynamic range

calculations and internal controls, regardless of the test compound's performance.

Protocol A: Self-Validating TR-FRET Kinase Inhibition
Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected

over standard colorimetric assays because pyrazole derivatives frequently exhibit auto-

fluorescence. The time-delayed signal acquisition of TR-FRET eliminates this background

noise, ensuring high-fidelity data.

Step-by-Step Methodology:

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1

mM EGTA, 0.01% Brij-35).

Compound Plating: Dispense 100 nL of the pyrazole carboxamide library (in 100% DMSO)

into a 384-well low-volume proxiplate.

Internal Controls (Validation Step):
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Positive Control: Add Staurosporine (10 µM final) to column 23 (represents 100% kinase

inhibition).

Negative Control: Add DMSO vehicle to column 24 (represents 0% inhibition / max

activity).

Enzyme Addition: Add 5 µL of the target kinase (e.g., Aurora A) diluted in 1X buffer to all

wells. Incubate for 15 minutes at room temperature to allow for hinge-region binding.

Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at apparent Km, ULight-labeled

peptide substrate). Incubate for 60 minutes.

Detection: Add 10 µL of EDTA/Europium-anti-phospho antibody mix to stop the reaction and

generate the FRET signal.

Data Validation: Read the plate on a microplate reader (Excitation: 320 nm, Emission: 665

nm/615 nm).

Self-Validation Metric: Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_pos +

SD_neg) / |Mean_pos - Mean_neg|). Do not proceed with hit selection unless Z' ≥ 0.5.

Protocol B: In Vivo Assessment of CB1 Antagonism
(Metabolic Efficacy)
Causality: To evaluate the anti-obesity effects of CB1 antagonists, a Diet-Induced Obesity

(DIO) murine model is utilized. A critical confounding factor in metabolic assays is differentiating

whether weight loss is due to direct metabolic modulation or simply appetite suppression

(anorexia). We solve this using a pair-fed control system.

Step-by-Step Methodology:

Acclimation: House C57BL/6J mice individually and maintain them on a High-Fat Diet (HFD,

60% kcal from fat) for 12 weeks to induce obesity.

Baseline Habituation: Handle the mice daily and administer a mock intraperitoneal (i.p.)

vehicle injection for 7 days. Causality: This prevents acute stress-induced anorexia from

confounding the initial data points.
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Grouping: Randomize mice into three groups: (A) Vehicle Control, (B) Pyrazole Carboxamide

Treatment (e.g., 3 mg/kg i.p. daily), and (C) Pair-Fed Control.

Pair-Feeding (Validation Step): Group C receives the Vehicle injection but is only given the

exact gram amount of food consumed by Group B on the previous day. Causality: If Group B

loses significantly more weight than Group C, the pyrazole carboxamide is actively

increasing energy expenditure, not just suppressing appetite.

Monitoring: Record body weight and food intake daily immediately prior to the dark cycle.

Endpoint Analysis: After 14 days, euthanize the subjects and extract epididymal white

adipose tissue (eWAT) for lipolysis gene expression analysis (RT-qPCR).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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